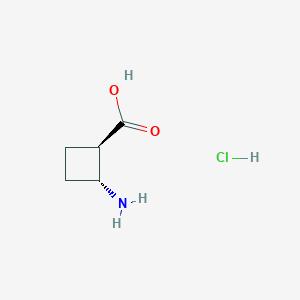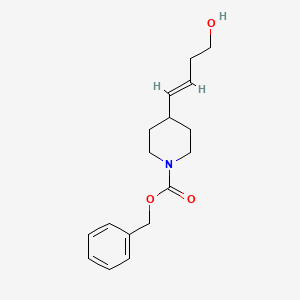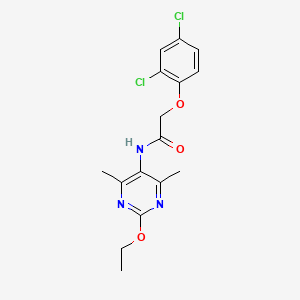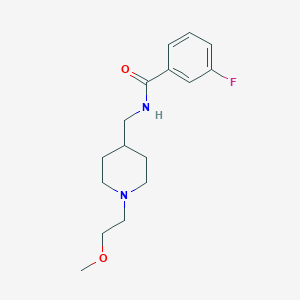![molecular formula C17H19ClN4O2 B2545544 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 896592-23-7](/img/structure/B2545544.png)
2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 4-chlorophenyl group, a methyl group, and an aminoethoxyethanol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the various substituents. The 4-chlorophenyl group would contribute to the compound’s lipophilicity, while the aminoethoxyethanol group would introduce polarity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group could participate in reactions with acids, while the ethoxy group could undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of both polar and nonpolar groups would likely make the compound amphiphilic .
Scientific Research Applications
Synthesis and Structural Analysis
Research demonstrates the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. For example, ethyl ethoxymethylenecyanoacetate reacts with its hydrazino derivative to produce pyrazolo[1,5-a]pyrimidine derivatives through a process involving cyclization and rearrangement reactions. This showcases the compound's relevance in synthesizing heterocyclic compounds which are pivotal in medicinal chemistry and material science (Saito et al., 1974).
Potential Medicinal Applications
Although specific studies on the medicinal applications of "2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol" are not directly cited, research on similar compounds suggests potential anticancer activities. For instance, the synthesis and structural elucidation of closely related pyrazolo[1,5-a]pyrimidine derivatives have been explored, with findings indicating moderate anticancer activities (Lu Jiu-fu et al., 2015). This implies that the compound may also hold promise for developing novel anticancer agents, subject to further research and testing.
Chemical Properties and Reactions
The study of pyrazolo[1,5-a]pyrimidine derivatives extends to examining their chemical properties and reactions. For instance, research on the recyclizations of 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines provides insights into the chemical behavior and transformation of these compounds under various conditions (Danagulyan et al., 2011). Such studies are crucial for understanding the reactivity and potential applications of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and drug design.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein kinases , suggesting that 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also target these proteins.
Mode of Action
Similar compounds have been found to inhibit protein kinases , suggesting that this compound may also act as a kinase inhibitor.
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , suggesting that this compound may also influence this pathway.
Pharmacokinetics
Similar compounds have been found to exhibit desired efficacies in in vivo studies , suggesting that this compound may also have favorable ADME properties.
Result of Action
Similar compounds have been found to promote cell proliferation and survival , suggesting that this compound may also have these effects.
Action Environment
Similar compounds have been found to be synthesized at high temperatures , suggesting that the synthesis of this compound may also be influenced by temperature.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-16(19-6-8-24-9-7-23)22-17(21-12)15(11-20-22)13-2-4-14(18)5-3-13/h2-5,10-11,19,23H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWMDPHRFOWTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)




![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)